[(4-Bromo-2-chlorophenyl)methyl](3-methylbutan-2-yl)amine
Description
(4-Bromo-2-chlorophenyl)methylamine is a secondary amine featuring a 4-bromo-2-chlorophenyl aromatic ring linked via a methylene group to a branched 3-methylbutan-2-yl amine substituent. Its molecular formula is C₁₂H₁₇BrClN (molecular weight: ~290.5 g/mol). The compound’s structure combines halogenated aromaticity with a sterically bulky amine group, making it relevant in medicinal chemistry and materials science for exploring structure-activity relationships (SAR) .
Properties
Molecular Formula |
C12H17BrClN |
|---|---|
Molecular Weight |
290.63 g/mol |
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17BrClN/c1-8(2)9(3)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,7H2,1-3H3 |
InChI Key |
JDXFKIGOLHYIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Halogen Substituent Effects
| Compound Name | Aromatic Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Effects |
|---|---|---|---|---|
| Target Compound | 4-Bromo-2-chloro | C₁₂H₁₇BrClN | 290.5 | High steric bulk; strong electron-withdrawing effects |
| (4-Bromo-3-fluorophenyl)methylamine | 4-Bromo-3-fluoro | C₁₁H₁₅BrFN | 274.2 | Increased electronegativity (F > Cl); reduced steric hindrance |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Bromo-4-fluoro | C₁₂H₁₇BrFN | 274.2 | Altered electronic environment; potential for hydrogen bonding |
| Profenofos | 4-Bromo-2-chloro (organophosphate) | C₁₁H₁₅BrClO₃PS | 411.6 | Toxic insecticide; highlights halogenated aryl reactivity |
Key Observations :
Variations in the Amine Substituent
Table 2: Amine Group Structural Diversity
| Compound Name | Amine Substituent | Branching/Carbon Chain | Molecular Formula | Impact on Lipophilicity (logP)* |
|---|---|---|---|---|
| Target Compound | 3-Methylbutan-2-yl | Branched (C₅) | C₁₂H₁₇BrClN | High (estimated logP ~3.5) |
| (4-Bromo-2-chlorophenyl)methylamine | Methyl | Linear (C₁) | C₈H₉BrClN | Low (logP ~2.1) |
| (3-Bromo-4-fluorophenyl)methylamine | Pentan-2-yl | Branched (C₅) | C₁₂H₁₇BrFN | Similar to target (logP ~3.4) |
Key Observations :
- Lipophilicity : The branched 3-methylbutan-2-yl group in the target compound increases lipophilicity compared to methyl analogues, enhancing membrane permeability in biological systems .
- Synthetic accessibility : Longer/branched amines (e.g., pentan-2-yl ) may require optimized alkylation conditions, as seen in THF/DIEA-mediated reactions .
Biological Activity
(4-Bromo-2-chlorophenyl)methylamine is a chemical compound characterized by its complex structure, which includes a phenyl ring substituted with bromine and chlorine atoms, linked to a branched amine. This unique configuration suggests potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition studies.
The molecular formula of (4-Bromo-2-chlorophenyl)methylamine is C13H17BrClN, with a molecular weight of approximately 290.63 g/mol. The presence of halogen substituents (bromine and chlorine) enhances the compound's lipophilicity, potentially influencing its biological interactions and pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It may function as an inhibitor or activator depending on the specific enzymes or receptors involved. The pathways influenced could include signal transduction, metabolic processes, or gene expression regulation.
Case Studies and Research Findings
A review of literature reveals several studies that explore the biological activity of structurally related compounds:
- Inhibition Studies : Research has demonstrated that similar compounds can inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes. This suggests that (4-Bromo-2-chlorophenyl)methylamine may exhibit comparable inhibitory effects .
- Computational Predictions : Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers have hypothesized that this compound may engage with various biological targets, influencing pathways related to neurotransmission and enzyme activity.
- Binding Affinity Studies : Interaction studies focusing on receptor binding affinities are crucial for understanding the pharmacodynamics of this compound. Investigations into its binding characteristics could reveal its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4-Bromo-2-chlorophenyl)methylamine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [(4-Bromo-2-chlorophenyl)methyl]amine | C13H17BrClN | Variation in alkyl chain position |
| 4-(4-Bromo-2-chlorophenyl)-2-methylbutan-2-amine | C13H18BrClN | Similar structure with different branching |
| [(4-Bromo-3-chlorophenyl)methyl]amine | C13H17BrClN | Different chlorination site on phenyl ring |
The unique combination of bromine and chlorine substituents along with the branched amine structure sets (4-Bromo-2-chlorophenyl)methylamine apart from these similar compounds, potentially influencing its biological activity and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
